Cinnamtannin A3

Descripción general

Descripción

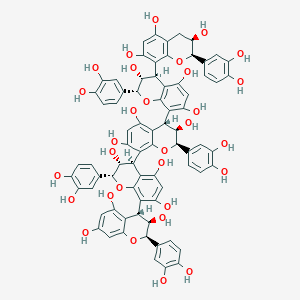

Cinnamtannin A3 is a proanthocyanidin, a type of polyphenolic compound found in various plants. It is a pentameric procyanidin, meaning it consists of five flavan-3-ol units. This compound is known for its antioxidant properties and is commonly found in cinnamon, among other sources .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cinnamtannin A3 involves the polymerization of flavan-3-ol units. The process typically requires specific catalysts and controlled conditions to ensure the correct formation of the pentameric structure. The reaction conditions often include acidic or basic environments to facilitate the polymerization process .

Industrial Production Methods

Industrial production of this compound is generally achieved through extraction from natural sources such as cinnamon bark. The extraction process involves solvent extraction followed by purification steps to isolate the compound. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for purification .

Análisis De Reacciones Químicas

Types of Reactions

Cinnamtannin A3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can lead to the formation of quinones.

Reduction: This reaction involves the gain of electrons, often resulting in the formation of simpler phenolic compounds.

Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce simpler phenolic compounds .

Aplicaciones Científicas De Investigación

Introduction to Cinnamtannin A3

This compound is a pentameric proanthocyanidin, a type of polyphenolic compound primarily derived from cinnamon (Cinnamomum species). This compound has garnered significant attention in scientific research due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its unique structure allows it to interact with various biological pathways, making it a subject of interest in both pharmacological and industrial applications.

Key Properties

- Molecular Weight : Approximately 1510.24 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water

- Stability : Stable under acidic conditions but can undergo oxidation

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in various cell types. This activity is crucial for protecting cells from damage caused by reactive oxygen species, which are implicated in numerous diseases.

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

Several studies have explored the anticancer effects of this compound:

- Prostate Cancer : In vitro studies have shown that this compound induces apoptosis in prostate cancer cells (PC-3), leading to cell cycle arrest and activation of caspase-3, a key regulator of apoptosis .

- Breast Cancer : The compound has also been reported to inhibit the proliferation of breast cancer cells by disrupting cell signaling pathways involved in tumor growth .

Diabetes Management

This compound exhibits potential in managing diabetes through its ability to improve glucose metabolism and reduce complications associated with hyperglycemia. Its antioxidant properties may help mitigate oxidative stress related to diabetes .

Industrial Applications

Due to its antioxidant properties, this compound is being investigated for use as a natural preservative in food products and cosmetics. Its ability to prevent lipid peroxidation makes it valuable in extending the shelf life of various products .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. Results showed that this compound had a significant scavenging effect compared to other proanthocyanidins, highlighting its potential as an effective natural antioxidant agent .

Case Study 2: Anticancer Mechanisms

In a controlled study on prostate cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic investigations revealed that this was associated with increased levels of reactive oxygen species and activation of apoptotic pathways, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Mecanismo De Acción

Cinnamtannin A3 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

Cinnamtannin A2: Another proanthocyanidin with similar antioxidant properties but a different polymeric structure.

Procyanidin B1: A dimeric procyanidin with fewer flavan-3-ol units.

Procyanidin C1: A trimeric procyanidin with three flavan-3-ol units

Uniqueness

Cinnamtannin A3 is unique due to its pentameric structure, which provides enhanced antioxidant properties compared to its dimeric and trimeric counterparts. This makes it particularly effective in scavenging free radicals and protecting cells from oxidative damage .

Actividad Biológica

Cinnamtannin A3, a procyanidin derived from the Cinnamomum cassia plant, is a pentameric oligomer of epicatechin. This compound has garnered significant attention due to its diverse biological activities, particularly its anti-cancer properties. This article reviews the current understanding of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its pentameric structure formed through the polymerization of epicatechin units. The synthesis typically involves a Lewis acid-mediated condensation reaction, which facilitates the formation of oligomeric structures that exhibit enhanced biological activities compared to their monomeric counterparts .

Antitumor Activity

Research has demonstrated that this compound exhibits significant anti-tumorigenic properties. In a study evaluating its effects on human prostate cancer cell lines (PC-3), this compound was shown to:

- Suppress Cell Growth : It effectively inhibited the proliferation of cancer cells.

- Induce Cell Cycle Arrest : The compound caused G2 phase arrest in the cell cycle, preventing further progression and division of cancer cells.

- Downregulate Cancer-promoting Genes : Notably, it significantly reduced the expression of FABP5 (fatty acid-binding protein 5), a gene associated with cell proliferation and metastasis in various cancers .

Table 1: Summary of Antitumor Effects of this compound

| Biological Activity | Observations |

|---|---|

| Cell Growth Inhibition | Significant suppression observed |

| Cell Cycle Arrest | Induced G2 phase arrest |

| FABP5 Expression | Downregulated significantly |

The antitumor effects of this compound are attributed to several mechanisms:

- Oligomerization Effect : The degree of oligomerization plays a crucial role in its biological efficacy. Compounds with longer oligomer chains (greater than trimers) have been shown to exert more potent anti-cancer effects compared to shorter oligomers .

- Gene Regulation : By suppressing genes associated with cancer progression, this compound alters the molecular pathways that facilitate tumor growth and metastasis.

Additional Biological Activities

Beyond its antitumor properties, this compound has been linked to other biological activities:

- Antioxidant Properties : As with many polyphenolic compounds, this compound exhibits antioxidant activities that may contribute to its protective effects against oxidative stress-related diseases.

- Anthelmintic Activity : In studies involving Caenorhabditis elegans, oligomeric procyanidins including this compound showed dose-dependent anthelmintic effects, indicating potential applications in treating parasitic infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Prostate Cancer Study : In vitro experiments demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis in PC-3 cells compared to controls .

- Structure-Activity Relationship Studies : Research has indicated that the structural characteristics of procyanidins influence their biological activities. Specifically, studies have shown that increased polymerization correlates with enhanced anti-cancer effects .

Propiedades

IUPAC Name |

(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H62O30/c76-28-16-41(88)51-50(17-28)101-68(24-2-7-31(78)37(84)12-24)63(97)59(51)53-43(90)20-45(92)55-61(65(99)70(103-73(53)55)26-4-9-33(80)39(86)14-26)57-47(94)22-48(95)58-62(66(100)71(105-75(57)58)27-5-10-34(81)40(87)15-27)56-46(93)21-44(91)54-60(64(98)69(104-74(54)56)25-3-8-32(79)38(85)13-25)52-42(89)19-35(82)29-18-49(96)67(102-72(29)52)23-1-6-30(77)36(83)11-23/h1-17,19-22,49,59-71,76-100H,18H2/t49-,59-,60+,61-,62+,63-,64-,65-,66-,67-,68-,69-,70-,71-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFZGLTZLZZHCM-NWYMYRDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC(=C4C5C(C(OC6=C(C(=CC(=C56)O)O)C7C(C(OC8=C(C(=CC(=C78)O)O)C9C(C(OC1=CC(=CC(=C91)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC(=C4[C@@H]5[C@H]([C@H](OC6=C(C(=CC(=C56)O)O)[C@@H]7[C@H]([C@H](OC8=C(C(=CC(=C78)O)O)[C@@H]9[C@H]([C@H](OC1=CC(=CC(=C91)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H62O30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904147 | |

| Record name | Cinnamtannin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86631-39-2 | |

| Record name | Cinnamtannin II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86631-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamtannin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamtannin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.